Cas no 164518-99-4 (3-(Piperidin-4-yl)-1,3-oxazinan-2-one)

3-(Piperidin-4-yl)-1,3-oxazinan-2-one is a heterocyclic compound featuring a piperidine ring fused with an oxazinanone moiety. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and organic synthesis. Its rigid bicyclic framework offers stereochemical control, which is advantageous in the design of bioactive molecules, particularly for central nervous system (CNS) targets. The compound’s functional groups allow for further derivatization, enabling the development of novel analogs with tailored properties. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in medicinal chemistry and drug discovery applications.
3-(Piperidin-4-yl)-1,3-oxazinan-2-one structure
164518-99-4 structure
Product name:3-(Piperidin-4-yl)-1,3-oxazinan-2-one
CAS No:164518-99-4
MF:C9H16N2O2
MW:184.235542297363
CID:823577
PubChem ID:22137522

3-(Piperidin-4-yl)-1,3-oxazinan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-4-yl)-1,3-oxazinan-2-one
    • 3-Piperidin-4-yl-[1,3]oxazinan-2-one
    • 3-piperidin-4-yl-1,3-oxazinan-2-one
    • tetrahydro-3-(4-piperidinyl)-2H-1,3-Oxazin-2-one
    • 3-piperidin-4-yl-[1,3]coxazinan-2-one
    • 4-(2-oxo-[1.3]oxazinan-3-yl)-piperidine
    • 4-(2-oxoperhydro-1,3-oxazin-3-yl)piperidine
    • QC-7748
    • RW2624
    • 2H-1,3-Oxazin-2-one, tetrahydro-3-(4-piperidinyl)-
    • SCHEMBL2855915
    • AKOS010604995
    • UAMPFCXIVPCTCN-UHFFFAOYSA-N
    • EN300-719500
    • DTXSID60622762
    • DB-003907
    • 164518-99-4
    • MDL: MFCD00444737
    • Inchi: InChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2
    • InChI Key: GAJMVAOCLIFBTK-UHFFFAOYSA-N
    • SMILES: O=C1OCCCN1C1CCNCC1

Computed Properties

  • Exact Mass: 184.12100
  • Monoisotopic Mass: 184.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.142
  • Boiling Point: 380.217°C at 760 mmHg
  • PSA: 41.57000
  • LogP: 0.84740

3-(Piperidin-4-yl)-1,3-oxazinan-2-one Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-(Piperidin-4-yl)-1,3-oxazinan-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(Piperidin-4-yl)-1,3-oxazinan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129007754-1g
3-(Piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4 95%
1g
$400.00 2022-04-02
Enamine
EN300-719500-10.0g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
10g
$902.0 2023-05-26
Enamine
EN300-719500-0.25g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
0.25g
$193.0 2023-05-26
Ambeed
A986530-1g
3-(Piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4 95+%
1g
$288.00 2022-03-01
Enamine
EN300-719500-1.0g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
1g
$210.0 2023-05-26
Enamine
EN300-719500-2.5g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
2.5g
$411.0 2023-05-26
Enamine
EN300-719500-0.05g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
0.05g
$176.0 2023-05-26
Chemenu
CM129679-1g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4 95%
1g
$305 2023-03-04
Enamine
EN300-719500-5.0g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
5g
$608.0 2023-05-26
Enamine
EN300-719500-0.5g
3-(piperidin-4-yl)-1,3-oxazinan-2-one
164518-99-4
0.5g
$202.0 2023-05-26

3-(Piperidin-4-yl)-1,3-oxazinan-2-one Related Literature

Additional information on 3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Comprehensive Overview of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one (CAS No. 164518-99-4): Structure, Applications, and Research Insights

The compound 3-(Piperidin-4-yl)-1,3-oxazinan-2-one (CAS No. 164518-99-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This article delves into its molecular properties, synthesis pathways, and relevance in modern drug discovery, aligning with trending topics such as small molecule therapeutics, kinase inhibitors, and central nervous system (CNS) drug development.

Structurally, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one combines a piperidine ring with an oxazinan-2-one moiety, creating a scaffold that is highly versatile for medicinal chemistry. The presence of both nitrogen and oxygen atoms in its framework allows for diverse interactions with biological targets, making it a candidate for modulating enzymes or receptors. Researchers have explored its utility in designing selective serotonin reuptake inhibitors (SSRIs) and G-protein-coupled receptor (GPCR) ligands, addressing growing interest in mental health therapeutics and neurodegenerative diseases.

In recent years, the demand for novel heterocyclic compounds like 164518-99-4 has surged, driven by the need for precision medicine and targeted therapies. Its synthesis often involves multi-step organic reactions, including reductive amination and cyclization, which are frequently discussed in green chemistry forums to minimize environmental impact. This aligns with the broader industry shift toward sustainable synthesis and atom economy.

From a commercial perspective, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is cataloged by suppliers specializing in pharmaceutical intermediates and building blocks. Its applications extend to high-throughput screening libraries, where it serves as a core structure for optimizing drug candidates. Notably, its bioavailability and metabolic stability are subjects of ongoing studies, reflecting the pharmaceutical industry's focus on ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

Emerging trends in AI-driven drug discovery have further highlighted the importance of such compounds. Computational models predict 3-(Piperidin-4-yl)-1,3-oxazinan-2-one derivatives could exhibit activity against protein kinases implicated in cancer and inflammatory diseases. This bridges the gap between cheminformatics and experimental validation, a hot topic in translational research.

Safety and regulatory aspects of CAS No. 164518-99-4 are also critical. While not classified as hazardous, proper handling protocols are emphasized in laboratory safety guidelines, resonating with workplace safety trends. Its non-toxic profile makes it suitable for academic and industrial research, particularly in fragment-based drug design.

In summary, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one represents a promising scaffold in drug development, with applications spanning CNS disorders, oncology, and inflammatory conditions. Its intersection with cutting-edge fields like AI-augmented chemistry and sustainable synthesis ensures its continued relevance. Researchers and suppliers alike should monitor advancements in its derivatives to capitalize on its full potential.

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